Methyl 5-prop-2-enylthiophene-2-carboxylate
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Overview
Description
Methyl 5-prop-2-enylthiophene-2-carboxylate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of methyl 5-prop-2-enylthiophene-2-carboxylate typically involves the reaction of methyl thioglycolate with methyl 2-bromoacinnamates in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH). This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in varying yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 5-prop-2-enylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
Methyl 5-prop-2-enylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their biological activities.
Mechanism of Action
The mechanism of action of methyl 5-prop-2-enylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Methyl 5-prop-2-enylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
5-Methyl-2-thiophenecarboxaldehyde: Known for its use in organic synthesis and material science.
Thiophene-2-carboxaldehyde: Another important thiophene derivative with applications in medicinal chemistry.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
methyl 5-prop-2-enylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O2S/c1-3-4-7-5-6-8(12-7)9(10)11-2/h3,5-6H,1,4H2,2H3 |
InChI Key |
NBWDZDLGLVFMQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CC=C |
Origin of Product |
United States |
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